UPF-648 (sodium salt)

Description

Overview of Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)

Tryptophan, an essential amino acid, is metabolized in the body through several routes, with the kynurenine pathway (KP) being the primary one, accounting for over 95% of tryptophan degradation. cpn.or.krnih.govoup.com This pathway is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular energy production. cpn.or.krresearchgate.net The initial and rate-limiting step of the KP involves the conversion of tryptophan to N′-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com N′-formylkynurenine is then hydrolyzed to form L-kynurenine, a central metabolite that stands at a critical juncture in the pathway. mdpi.com

Central Role of Kynurenine 3-Monooxygenase (KMO) in KP Branching

L-kynurenine can be metabolized down two primary branches. One branch, catalyzed by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a metabolite with neuroprotective properties. wikipedia.orgfrontiersin.org The other, and typically major, branch is initiated by the enzyme kynurenine 3-monooxygenase (KMO). wikipedia.org KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to produce 3-hydroxykynurenine (3-HK). wikipedia.orgresearchgate.net This step is pivotal as it directs the pathway towards the synthesis of several downstream metabolites, including the neurotoxin quinolinic acid (QUIN). wikipedia.org KMO is therefore considered a key regulatory point in the KP, influencing the balance between neuroprotective and potentially neurotoxic metabolites. frontiersin.orgmdpi.com

Significance of KP Metabolite Imbalance in Neurological and Systemic Contexts

An imbalance in the metabolites of the kynurenine pathway has been implicated in a wide range of diseases, including neurological and psychiatric disorders, as well as systemic inflammatory conditions. cpn.or.krmdpi.comresearchgate.net Under inflammatory conditions, the expression and activity of KP enzymes, particularly KMO, can be upregulated. frontiersin.orgmdpi.com This can lead to an increased production of 3-HK and its downstream product, quinolinic acid (QUIN). frontiersin.org QUIN is an agonist of the N-methyl-D-aspartate (NMDA) receptor and can lead to excitotoxicity and the generation of free radicals, contributing to neuronal damage. wikipedia.orgnih.gov Conversely, kynurenic acid (KYNA) acts as an antagonist at the same receptor, offering a neuroprotective effect. frontiersin.orgnih.gov Consequently, a shift in the KP towards the KMO-driven branch can result in a neurotoxic environment, while a shift towards the KAT-driven branch can be neuroprotective. This delicate balance is a subject of intense research in conditions like Huntington's disease, Alzheimer's disease, Parkinson's disease, and major depressive disorder. cpn.or.krresearchgate.netnih.gov

Historical Context and Emergence of UPF-648 (Sodium Salt) as a Research Tool

The recognition of KMO's central role in the kynurenine pathway spurred the development of inhibitors to modulate its activity for therapeutic and research purposes. mdpi.comnih.gov Early KMO inhibitors were often substrate analogues. The development of more potent and selective inhibitors was greatly aided by the elucidation of the crystal structure of KMO. mdpi.com UPF-648, chemically known as 2-(3,4-dichlorobenzoyl)-cyclopropane-1-carboxylic acid, emerged as a potent and extensively studied inhibitor of KMO. mdpi.comaxonmedchem.com The sodium salt form of UPF-648 enhances its solubility in aqueous solutions, making it particularly suitable for use in biological experiments. vulcanchem.com Its ability to selectively inhibit KMO has made it an invaluable tool for researchers to probe the functional consequences of KMO inhibition and to explore the therapeutic potential of rebalancing the kynurenine pathway.

Structure

2D Structure

3D Structure of Parent

Properties

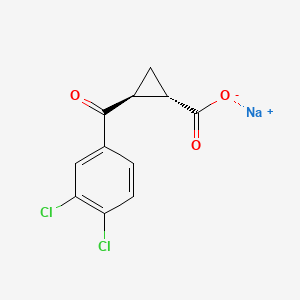

Molecular Formula |

C11H7Cl2NaO3 |

|---|---|

Molecular Weight |

281.06 g/mol |

IUPAC Name |

sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1 |

InChI Key |

DBXRQPXNFMACQA-LEUCUCNGSA-M |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |

Canonical SMILES |

C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Upf 648 Sodium Salt As a Kmo Inhibitor

Mechanism of Kynurenine (B1673888) 3-Monooxygenase Inhibition by UPF-648 (Sodium Salt)

Enzymatic Catalysis of KMO and Substrate Recognition

Kynurenine 3-monooxygenase is a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane. nih.govresearchgate.netsemanticscholar.org It plays a crucial role in the kynurenine pathway by catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine. nih.govwikipedia.org This enzymatic reaction is dependent on NADPH, which acts as an electron donor. nih.gov The catalytic cycle of KMO involves two main phases: a reductive half and an oxidative half. frontiersin.org The binding of the substrate, L-kynurenine, to KMO is a relatively slow process that initiates the reduction of the FAD cofactor by NADPH. frontiersin.orgrsc.org Following this reduction, NADP+ dissociates from the enzyme. frontiersin.org Subsequently, the reduced enzyme-FAD complex reacts with molecular oxygen to form a reactive hydroperoxide intermediate, which then hydroxylates L-kynurenine to produce 3-hydroxykynurenine. nih.govrsc.org

The structure of KMO features a Rossmann fold domain for FAD binding. frontiersin.orgmdpi.comnih.gov This domain, which consists of alternating beta-sheets and alpha-helices, non-covalently binds the FAD cofactor and also contains the active site of the enzyme. mdpi.com

Competitive Inhibition Dynamics with L-Kynurenine

UPF-648 acts as a competitive inhibitor of KMO. researchgate.net It is believed to function as a mimic of the natural substrate, L-kynurenine, binding within the same active site pocket. acs.orgacs.org However, UPF-648 is larger and more hydrophobic than L-kynurenine. acs.orgacs.org By occupying the active site, UPF-648 effectively blocks the turnover of L-kynurenine. acs.orgacs.org

The binding of UPF-648 induces conformational changes in the enzyme, which are crucial for its inhibitory action. nih.govfrontiersin.org Notably, it causes the reorientation of a loop region (residues 321-325) that flanks the FAD cofactor. nih.govacs.org This structural perturbation of the active site prevents the productive binding of L-kynurenine, thereby inhibiting KMO activity. nih.govresearchgate.netfrontiersin.org Although UPF-648 is a competitive inhibitor, it is also classified as a "non-substrate effector". rsc.org This means that while it inhibits the hydroxylation of the substrate, it also stimulates the reduction of the FAD isoalloxazine ring system, which can lead to the formation of hydrogen peroxide. rsc.orgnih.gov

Role of FAD Cofactor in UPF-648 (Sodium Salt) Binding

The flavin adenine dinucleotide (FAD) cofactor is central to the binding of UPF-648. nih.govresearchgate.net Crystal structure analysis reveals that UPF-648 binds in close proximity to the FAD cofactor within the enzyme's active site. nih.govresearchgate.netfrontiersin.org The carboxylate group of UPF-648 is specifically bound by the conserved residues Arginine 83 and Tyrosine 97. nih.govfrontiersin.org The aromatic dichlorobenzene portion of the inhibitor is surrounded by several hydrophobic residues, including L221, M230, I232, L234, F246, P321, and F322. nih.govfrontiersin.org

The interaction of UPF-648 with the FAD cofactor and the surrounding amino acid residues perturbs the local structure of the active site. nih.govresearchgate.net This structural change is key to preventing the substrate, L-kynurenine, from binding in a way that would lead to its hydroxylation. nih.govresearchgate.net Interestingly, while inhibiting the primary catalytic function, the binding of UPF-648 does stimulate the initial reduction of FAD by NADPH. rsc.org

Enzyme Kinetics and Inhibition Profile of UPF-648 (Sodium Salt)

Determination of Inhibition Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50)

The potency of UPF-648 as a KMO inhibitor has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

Research has shown that UPF-648 is a potent inhibitor of KMO. For human KMO, the Ki value has been reported to be 56.7 ± 6.8 nM. acs.orgacs.org The IC50 value for UPF-648 has been determined to be 20 nM. nih.govnih.govnih.govaxonmedchem.com Further studies have demonstrated significant inhibition of KMO at various concentrations, with 81 ± 10% inhibition observed at 1 µM. medchemexpress.commedchemexpress.com

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Ki | 56.7 ± 6.8 nM | Human KMO | acs.orgacs.org |

| Ki | 74 ± 14 nM | Yeast KMO | acs.org |

| IC50 | 20 nM | Not specified | nih.govnih.govnih.govaxonmedchem.com |

| % Inhibition at 1 µM | 81 ± 10% | Not specified | medchemexpress.commedchemexpress.com |

Comparative Specificity Against Other Kynurenine Pathway Enzymes (e.g., Kynurenine Aminotransferases - KAT)

An important aspect of a targeted enzyme inhibitor is its specificity. Studies have been conducted to assess the selectivity of UPF-648 for KMO over other enzymes in the kynurenine pathway, particularly kynurenine aminotransferases (KATs). KATs represent a branching point in the pathway, converting L-kynurenine to the neuroprotective kynurenic acid. wikipedia.orgrsc.org

Structural Basis of KMO-UPF-648 (Sodium Salt) Interactions

The elucidation of the three-dimensional structure of KMO in complex with UPF-648 has been a pivotal achievement in understanding the molecular basis of its inhibitory action. nih.govnih.gov This knowledge provides a detailed framework for the rational design of next-generation KMO inhibitors with improved pharmacological properties.

X-ray Crystallography of KMO in Complex with UPF-648 (Sodium Salt)

The first crystal structure of KMO was determined for the enzyme from Saccharomyces cerevisiae (yeast KMO or scKMO), both in its free form and in a complex with the potent inhibitor UPF-648. nih.govnih.gov These structures were solved at resolutions of 1.82 Å for the apo enzyme (PDB ID: 4J33) and 2.13 Å for the UPF-648-bound complex (PDB ID: 4J36). nih.govfrontiersin.org The crystallographic data revealed that UPF-648 binds in the active site of the enzyme, in close proximity to the flavin adenine dinucleotide (FAD) cofactor. nih.govnih.gov The asymmetric unit of the crystal contained a KMO dimer, with one monomer bound to UPF-648. nih.gov This structural information has been fundamental in delineating the specific interactions that govern the high-affinity binding of UPF-648. nih.govnih.gov

Identification of Key Binding Residues and Active Site Conformational Changes

The crystal structure of the scKMO-UPF-648 complex identified several key amino acid residues that are crucial for inhibitor binding. nih.gov The carboxylate group of UPF-648 forms important interactions with the conserved residues Arginine 83 (Arg83) and Tyrosine 97 (Tyr97). mdpi.comnih.gov The dichlorobenzene ring of the inhibitor is situated within a hydrophobic pocket lined by conserved residues including Leucine 221 (Leu221), Methionine 230 (Met230), Isoleucine 232 (Ile232), Leucine 234 (Leu234), Phenylalanine 246 (Phe246), Proline 321 (Pro321), and Phenylalanine 322 (Phe322). mdpi.comnih.gov

The binding of UPF-648 induces significant conformational changes in the KMO active site. mdpi.comnih.gov A notable change is the reorientation of the loop containing residues 321-325, which flanks the re-face of the FAD cofactor. nih.gov This movement is thought to be caused by steric clashes with the dichlorobenzyl group of UPF-648. rsc.org Additionally, there is a minor reorientation of the six-stranded antiparallel β-sheet domain relative to the FAD-binding domain. nih.gov These structural perturbations prevent the productive binding of the natural substrate, L-kynurenine, and inhibit the enzyme's catalytic activity. nih.govnih.gov The binding of UPF-648 has also been shown to destabilize the C4a-hydroperoxide intermediate of the flavin catalytic cycle, leading to an increase in the production of hydrogen peroxide. semanticscholar.org

| Residue | Interaction Type | Interacting Moiety of UPF-648 |

|---|---|---|

| Arg83 | Ionic/Hydrogen Bond | Carboxylate |

| Tyr97 | Hydrogen Bond | Carboxylate |

| Leu221 | Hydrophobic | Dichlorobenzene Ring |

| Met230 | Hydrophobic | Dichlorobenzene Ring |

| Ile232 | Hydrophobic | Dichlorobenzene Ring |

| Leu234 | Hydrophobic | Dichlorobenzene Ring |

| Phe246 | Hydrophobic | Dichlorobenzene Ring |

| Pro321 | Hydrophobic | Dichlorobenzene Ring |

| Phe322 | Hydrophobic | Dichlorobenzene Ring |

Homology Modeling and Structural Validation of Human KMO Based on UPF-648 (Sodium Salt) Complexes

While the crystal structure of human KMO (hKMO) has been more challenging to obtain due to its membrane-associated nature, the high degree of sequence similarity with yeast KMO has allowed for the development of reliable homology models. nih.govfrontiersin.org Human KMO and scKMO share 38% sequence identity and 51% similarity. mdpi.comnih.gov Crucially, all the residues identified as key for UPF-648 binding in the yeast enzyme are conserved in the human ortholog. mdpi.comnih.gov

Functional assays and site-directed mutagenesis studies have confirmed that the binding mode of UPF-648 is essentially identical in both human and yeast KMO. nih.govnih.gov For example, mutating Arg83 in yeast KMO significantly reduces enzyme activity and increases the dissociation constant (Kd) for UPF-648 by approximately 20-fold, underscoring its importance in inhibitor binding. nih.gov These findings validate the use of the scKMO-UPF-648 complex structure as a robust template for the structure-based design and virtual screening of novel inhibitors targeting human KMO. nih.govnih.govresearchgate.net

Impact of Upf 648 Sodium Salt on Kynurenine Pathway Metabolite Modulation

Regulation of Neurotoxic Metabolite Synthesis

The primary mechanism of UPF-648 involves binding near the flavin adenine (B156593) dinucleotide (FAD) cofactor of the KMO enzyme, which perturbs the active site and prevents the productive binding of its substrate, L-kynurenine. nih.govmedchemexpress.comglpbio.com This direct inhibition leads to a significant reduction in the synthesis of downstream neurotoxic metabolites.

Decreased Production of 3-Hydroxykynurenine (3-HK)

Research has consistently shown that UPF-648 effectively lowers the levels of 3-HK. In studies using naïve rats, intrastriatal administration of UPF-648 reduced the synthesis of 3-HK by 64%. nih.govnih.gov The effect was even more pronounced in a model of neurotoxicity, where rats with striatal lesions induced by quinolinic acid showed a 77% reduction in the de novo synthesis of 3-HK following UPF-648 administration. medchemexpress.comnih.govfrontiersin.org This demonstrates a robust capacity of the compound to suppress the production of this key neurotoxic intermediate.

Attenuation of Quinolinic Acid (QUIN) Formation

As a direct consequence of reduced 3-HK synthesis, the formation of the downstream excitotoxin QUIN is also significantly attenuated. In the same rat model with quinolinic acid-induced lesions, UPF-648 treatment led to a 66% decrease in QUIN production. medchemexpress.comnih.govfrontiersin.org In neonatal rodents, administration of UPF-648 was also found to decrease levels of both 3-HK and QUIN in the cerebrum and liver. tocris.com This reduction in QUIN, an agonist of the N-methyl-D-aspartate (NMDA) receptor, is a key aspect of the compound's modulatory effect. frontiersin.org

Enhancement of Neuroprotective Metabolite Levels

By blocking the KMO-mediated branch of the kynurenine (B1673888) pathway, UPF-648 shunts the precursor L-kynurenine towards its alternative metabolic fate: conversion into the neuroprotective kynurenic acid by kynurenine aminotransferases (KATs). mdpi.commedchemexpress.com

Increased Biosynthesis of Kynurenic Acid (KYNA)

The impact of UPF-648 on KYNA synthesis appears to be dependent on the physiological context. In naïve rats, initial studies showed that acute inhibition of KMO by UPF-648 did not significantly affect KYNA formation, suggesting a functional segregation of the two branches of the kynurenine pathway under normal conditions. nih.govnih.gov However, in a pathological context, such as in rats with neuron-depleted striata, UPF-648 administration resulted in a moderate but significant 27% increase in KYNA synthesis. medchemexpress.comnih.govnih.gov Furthermore, studies in neonatal rodents have shown that UPF-648 treatment leads to increased KYNA levels in both the brain and liver. tocris.commedchemexpress.comglpbio.com One study noted a substantial, approximately 14-fold increase in brain KYNA concentration in rats following UPF-648 administration. karger.com This shift in metabolism toward KYNA production is a central element of the compound's activity. nih.gov

Modulation of Other Endogenous Neuroprotective Metabolites

The primary and most documented effect of UPF-648 on neuroprotective metabolites is the elevation of KYNA. The inhibition of KMO also leads to an accumulation of the upstream substrate, L-kynurenine. medchemexpress.comglpbio.com While L-kynurenine itself is not typically classified as a terminal neuroprotective agent in the same manner as KYNA, its increased availability serves as the direct substrate pool for the enhanced synthesis of KYNA by KAT enzymes. The current body of research focuses predominantly on the KMO-induced shift from the 3-HK/QUIN axis to the KYNA axis, with less information available on other specific endogenous neuroprotective compounds.

Systemic Metabolic Modulation in Animal Models (Excluding Adverse Effect Profiles)

The metabolic-modulating effects of UPF-648 have been observed systemically in various animal models. When administered to pregnant rats or mice during late gestation, UPF-648 produced significant changes in the kynurenine pathway metabolites in the offspring. medchemexpress.comglpbio.com These changes included substantial increases in L-kynurenine and KYNA levels, alongside marked reductions in 3-HK and QUIN concentrations in both the brain and the liver of the neonatal animals. tocris.commedchemexpress.comglpbio.com This indicates that the compound can influence metabolic pathways across different organs and that its effects can be transferred from mother to offspring.

Table 1: Effect of Intrastriatal UPF-648 on Kynurenine Pathway Metabolite Synthesis in Rat Models

| Animal Model | Metabolite | Percentage Change | Reference |

|---|---|---|---|

| Naïve Rat | 3-Hydroxykynurenine (3-HK) | -64% | nih.gov, nih.gov |

| Naïve Rat | Kynurenic Acid (KYNA) | No significant change | nih.gov, nih.gov |

| Rat with QUIN-induced Lesion | 3-Hydroxykynurenine (3-HK) | -77% | nih.gov, frontiersin.org |

| Rat with QUIN-induced Lesion | Quinolinic Acid (QUIN) | -66% | nih.gov, frontiersin.org |

| Rat with QUIN-induced Lesion | Kynurenic Acid (KYNA) | +27% | nih.gov, frontiersin.org |

Effects on KP Metabolite Ratios in Brain Regions (e.g., Striatum, Hippocampus)

Research has demonstrated the significant impact of UPF-648 on the balance of kynurenine pathway (KP) metabolites within specific brain regions, most notably the striatum. In studies using naïve rats, the direct intrastriatal application of UPF-648 resulted in a targeted and substantial reduction of newly formed 3-HK by 64%, while the synthesis of KYNA remained unaffected. nih.govkarger.com This highlights a remarkable functional separation of the two main branches of the KP in a healthy brain. nih.gov

However, the modulatory effects of UPF-648 become more complex in pathological conditions. In rat models with neuron-depleted striata induced by the excitotoxin quinolinic acid, UPF-648 demonstrated a broader influence. Under these conditions, the inhibitor not only reduced the synthesis of 3-HK and QUIN significantly (by 77% and 66%, respectively) but also prompted a moderate but statistically significant increase in KYNA formation by 27%. nih.govglpbio.com This suggests that in a compromised neuronal environment, inhibiting the KMO branch can actively shunt the precursor, L-kynurenine, towards the neuroprotective KYNA branch. nih.gov

Further studies have reported varied but significant elevations in brain KYNA levels following UPF-648 administration, with some experiments noting an approximate 14-fold increase in brain KYNA concentration. karger.com The compound has also been used effectively to restore KYNA levels in the striatum of kynurenine aminotransferase II (KAT II) deficient mice, where it blocked the heightened neurotoxicity of QUIN. umaryland.edunih.gov While much of the focused research has been on the striatum, the hippocampus, another area where KP metabolites are crucial, is also affected. mdpi.commdpi.com In neonatal rodents, UPF-648 administration leads to decreased levels of 3-HK and QUIN in the cerebrum, a region encompassing the hippocampus. tocris.comrndsystems.com

Table 1: Effect of UPF-648 on Kynurenine Pathway Metabolite Synthesis in Rat Striatum

| Condition | Metabolite | Percentage Change | Source(s) |

|---|---|---|---|

| Naïve Striatum | 3-Hydroxykynurenine (3-HK) | ↓ 64% | nih.govkarger.com |

| Kynurenic Acid (KYNA) | No significant change | nih.govkarger.com | |

| Quinolinic Acid (QUIN) | No significant change | nih.gov | |

| QUIN-Lesioned Striatum | 3-Hydroxykynurenine (3-HK) | ↓ 77% | nih.govglpbio.com |

| Quinolinic Acid (QUIN) | ↓ 66% | nih.govglpbio.com |

Influence on Peripheral KP Metabolism (e.g., Liver)

The effects of UPF-648 extend beyond the central nervous system, significantly influencing peripheral kynurenine pathway metabolism, particularly in the liver where the pathway is highly active. glpbio.commdpi.com Systemic administration of UPF-648 to pregnant mice or rats resulted in profound and qualitatively similar alterations in the liver of the offspring as were seen in the brain. glpbio.com These changes were marked by substantial increases in the concentrations of kynurenine and KYNA, coupled with significant reductions in 3-HK and QUIN levels. glpbio.com This demonstrates the compound's ability to systemically inhibit KMO activity, thereby shifting peripheral metabolism towards KYNA production. tocris.comrndsystems.com

Table 2: Effect of UPF-648 on Kynurenine Pathway Metabolites in Neonatal Rodent Liver

| Metabolite | Effect | Source(s) |

|---|---|---|

| Kynurenine | Large Increase | glpbio.com |

| Kynurenic Acid (KYNA) | Large Increase | glpbio.com |

| 3-Hydroxykynurenine (3-HK) | Reduction | tocris.comrndsystems.comglpbio.com |

Specificity of UPF-648 (Sodium Salt) Action in Complex Biological Systems

The utility of UPF-648 as a research tool stems from its high degree of specificity for its target enzyme, kynurenine 3-monooxygenase (KMO). medchemexpress.com In vitro assays confirm that while UPF-648 is a potent inhibitor of KMO, achieving approximately 81% inhibition at a 1 µM concentration, it is essentially ineffective at blocking the activity of kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing KYNA. medchemexpress.comglpbio.com This selectivity allows for the precise dissection of the KMO branch of the kynurenine pathway from the KAT branch. nih.gov

The molecular basis for this specificity has been elucidated through structural biology. Crystallography studies of Saccharomyces cerevisiae KMO—which shares significant identity with human KMO—in complex with UPF-648 reveal that the inhibitor binds close to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. frontiersin.orgnih.govmdpi.com This binding perturbs the local structure of the active site, physically preventing the productive binding of the natural substrate, L-kynurenine, and thus inhibiting the hydroxylation reaction. glpbio.comnih.govresearchgate.net Functional assays have confirmed that the binding architecture is virtually identical in human KMO, validating its use as a model for inhibitor design. glpbio.comresearchgate.net

In complex biological systems, a key factor influencing the action of UPF-648 is its limited ability to penetrate the blood-brain barrier in adult animals. nih.govmdpi.com This characteristic suggests that its effects on central nervous system metabolite levels, when administered peripherally, may be mediated by changes in the peripheral KP that subsequently influence brain function, or that it requires direct central administration for more pronounced direct effects in the brain of adult models. frontiersin.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| UPF-648 (sodium salt) | UPF-648 |

| Kynurenine | KYN |

| Kynurenic Acid | KYNA |

| 3-Hydroxykynurenine | 3-HK |

| Quinolinic Acid | QUIN |

| Tryptophan | TRP |

| Flavin Adenine Dinucleotide | FAD |

Preclinical Research Applications and Biological Effects of Kmo Inhibition by Upf 648 Sodium Salt

In Vitro Cellular and Biochemical Studies

UPF-648 is a potent and selective inhibitor of kynurenine (B1673888) 3-monooxygenase (KMO), an enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. tocris.comrndsystems.comfrontiersin.orgfrontiersin.org This pathway is responsible for the breakdown of the majority of the essential amino acid tryptophan. nih.gov KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). nih.govnih.gov Inhibition of KMO by UPF-648 has been shown to have significant effects in various in vitro models, primarily through the modulation of this pathway.

Modulation of KMO Activity in Primary Cell Cultures and Cell Lines

UPF-648 demonstrates high potency in inhibiting KMO activity in biochemical assays. It has an IC₅₀ value of 20 nM, indicating that a low concentration is required to reduce the enzyme's activity by half. tocris.comrndsystems.comfrontiersin.org In contrast, UPF-648 is largely ineffective at blocking the activity of kynurenine aminotransferase (KAT), another key enzyme in the kynurenine pathway. medchemexpress.comnih.gov Studies using whole forebrain homogenates have confirmed the selectivity of UPF-648, showing that it completely blocks KMO at concentrations of 0.1 and 0.01 mM, while having no significant effect on KAT activity. nih.gov

The mechanism of inhibition involves UPF-648 binding near the FAD cofactor in the enzyme's active site. nih.govmedchemexpress.com This binding perturbs the local structure of the active site, thereby preventing the productive binding of the substrate, L-kynurenine. nih.govmedchemexpress.com Structural studies have revealed that the binding architecture of UPF-648 to yeast KMO is nearly identical to that of human KMO, making it a valuable model for designing new KMO inhibitors. nih.govresearchgate.net

Neuroprotective Effects in Neuronal and Glial Cell Models

The inhibition of KMO by UPF-648 leads to a shift in the kynurenine pathway, resulting in decreased production of the neurotoxic metabolite 3-HK and its downstream product, quinolinic acid (QUIN). tocris.comrndsystems.commedchemexpress.com Concurrently, there is an increase in the levels of the neuroprotective metabolite, kynurenic acid (KYNA). tocris.comrndsystems.commedchemexpress.com This shift is believed to be the primary mechanism behind the neuroprotective effects observed with UPF-648.

While direct studies on the neuroprotective effects of UPF-648 in specific neuronal and glial cell models are not extensively detailed in the provided results, the biochemical modulation it induces is highly relevant to neuroprotection. For instance, QUIN is an NMDA receptor agonist that can lead to excitotoxic cell death in brain regions like the hippocampus and striatum. acs.org By reducing QUIN levels, UPF-648 can mitigate this excitotoxicity. Although KMO is predominantly expressed in microglia and not astrocytes in the brain, the modulation of the kynurenine pathway by inhibitors like UPF-648 can have profound effects on neuronal health. le.ac.uk The production of the neurotoxic metabolites 3-HK and QUIN primarily occurs in microglia. le.ac.uk

Investigation of Metabolic Flux in Cellular Systems Treated with UPF-648 (Sodium Salt)

Treatment with UPF-648 significantly alters the metabolic flux through the kynurenine pathway. The primary effect is the redirection of L-kynurenine away from the KMO-dependent branch and towards the KAT-mediated branch. nih.govmedchemexpress.com This leads to a decrease in the synthesis of 3-HK and QUIN and a corresponding increase in the synthesis of KYNA. medchemexpress.com

In a study using rat brain homogenates, UPF-648 was shown to significantly reduce the de novo synthesis of 3-HK and QUIN while increasing the formation of KYNA. medchemexpress.com Specifically, in a neuron-depleted striatal model, UPF-648 decreased 3-HK and QUIN production by 77% and 66%, respectively, and moderately increased KYNA synthesis by 27%. nih.gov This demonstrates a clear and direct impact of UPF-648 on the metabolic flux of the kynurenine pathway in a cellular system.

| Cellular System | Effect of UPF-648 on Kynurenine Pathway Metabolites | Reference |

| Whole forebrain homogenate | Potent and selective inhibition of KMO activity. | nih.gov |

| Rat brain homogenates | Reduced de novo synthesis of 3-HK and QUIN; increased formation of KYNA. | medchemexpress.com |

| Neuron-depleted striatum | Decreased 3-HK and QUIN production by 77% and 66%; increased KYNA synthesis by 27%. | nih.gov |

In Vivo Animal Model Investigations (Excluding Human Clinical Trial Data)

The promising in vitro effects of UPF-648 have been further investigated in various animal models, particularly in the context of neurodegenerative diseases.

Neurodegenerative Disease Models

Huntington's Disease (Drosophila and Murine Models)

Inhibition of KMO has been shown to ameliorate neurodegeneration in both Drosophila and murine models of Huntington's disease (HD). frontiersin.org

In a Drosophila model of HD, treatment with UPF-648 provided robust neuroprotection, with up to a 90% rescue of neurodegeneration. nih.gov This protective effect was associated with a significant shift towards the synthesis of KYNA. nih.gov Flies expressing the mutant huntingtin protein exhibit an increased ratio of 3-HK to KYNA, and treatment with UPF-648 helps to normalize this ratio. nih.gov The neuroprotective effects were observed in the context of rhabdomere neurodegeneration in the fly eye. caymanchem.com

In murine models of HD, the inhibition of KMO has also shown therapeutic potential. While specific data on UPF-648 in murine HD models is limited in the provided results, the general strategy of KMO inhibition has been validated. For instance, another KMO inhibitor, JM6, has been shown to be protective in mouse models of HD. nih.gov A study on kynurenine aminotransferase II (KAT II) deficient mice, which have impaired KYNA synthesis, showed that UPF-648 provided protection against intrastriatal injections of QUIN. nih.gov This highlights the importance of the balance between the neurotoxic and neuroprotective branches of the kynurenine pathway in HD pathology.

| Animal Model | Key Findings with UPF-648 | Reference |

| Drosophila model of Huntington's Disease | Robust neuroprotection (up to ~90% rescue); significant shift toward KYNA synthesis. | nih.gov |

| KAT II deficient mice | Protection against intrastriatal QUIN injections. | nih.gov |

Alzheimer's Disease (Murine Models)

Inhibition of KMO has been identified as a promising therapeutic avenue for Alzheimer's disease (AD). medkoo.comnih.gov Studies in mouse models of AD have demonstrated that inhibiting KMO can alleviate disease-related phenotypes. researchgate.netresearchgate.net The rationale is based on the role of the kynurenine pathway in the neurodegenerative processes characteristic of AD. nih.gov Elevated levels of the neurotoxic metabolite QUIN have been implicated in the pathology of AD, including the hyperphosphorylation of tau protein. mdpi.comnih.gov

Research using KMO inhibitors in AD mouse models has shown that even peripherally-acting inhibitors can confer neuroprotection. mdpi.comfrontiersin.org This suggests that blocking KMO in the periphery can alter the balance of kynurenine pathway metabolites systemically, leading to beneficial effects within the central nervous system. mdpi.com Specifically, inhibition can lead to an increase in circulating L-kynurenine, which can cross the blood-brain barrier and be converted into the neuroprotective KYNA within the brain. nih.gov By preventing the formation of 3-HK and the downstream neurotoxin QUIN, KMO inhibition with tools like UPF-648 helps to mitigate the neurotoxic cascade associated with AD. nih.govle.ac.uk Pre-treatment with UPF-648 has been shown to decrease levels of both 3-OH-KYN and QUIN while moderately increasing the production of KYNA. nih.gov

Table 1: Effects of KMO Inhibition in Alzheimer's Disease Murine Models

| Model System | Key Findings with KMO Inhibition | Impact on Kynurenine Pathway Metabolites | Reference |

|---|---|---|---|

| Mouse Model of AD | Amelioration of disease-relevant phenotypes. | Shifts pathway towards KYNA synthesis, decreases 3-HK and QUIN. | researchgate.net, researchgate.net |

Parkinson's Disease (Murine and Non-Human Primate Models)

The therapeutic potential of KMO inhibition extends to Parkinson's disease (PD), another major neurodegenerative disorder. nih.govnih.gov While direct studies utilizing UPF-648 in PD models are less frequently documented than for other conditions, the strategy of KMO inhibition is considered highly relevant. Research has demonstrated that pharmacological inhibition of KMO can improve levodopa-induced dyskinesia in parkinsonian non-human primates, highlighting the pathway's role in motor complications associated with PD treatment. nih.gov

The underlying principle involves rebalancing the kynurenine pathway to reduce neurotoxic stress and enhance neuroprotection. researchgate.net KMO inhibition is proposed as a method to decrease the production of metabolites that contribute to neuronal damage in PD and to increase levels of the neuroprotective KYNA. nih.gov UPF-648 is recognized as a key tool compound for investigating these mechanisms in the context of neurodegenerative diseases like PD. nih.govmedkoo.com

Neuroinflammatory and Neurological Condition Models

Chronic Kidney Disease (CKD)-Associated Cognitive Impairment Models

Recent research has highlighted KMO as a critical link in the kidney-brain axis, particularly in the context of cognitive impairment associated with chronic kidney disease (CKD). acs.orgresearcher.life In a murine model of adenine-induced CKD, the administration of UPF-648 was investigated for its effects on the central nervous system complications of the disease. acs.orgpatsnap.com

The study found that KMO inhibition by UPF-648 led to a significant attenuation of psychomotor and cognitive impairments. acs.orgresearcher.life Specifically, treatment with UPF-648 ameliorated motor dysfunction, anxiety, depression, and hippocampus-dependent memory deficits that are characteristic of the CKD model. acs.orgacs.org These behavioral improvements were underpinned by significant biochemical changes. KMO inhibition resulted in decreased plasma levels of the neurotoxin quinolinic acid (QA) and reduced levels of the pro-inflammatory cytokine interleukin-1-β (IL-1β). acs.orgacs.org Furthermore, UPF-648 treatment upregulated important markers for neuronal survival and plasticity in the hippocampus, including the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway. acs.orgresearcher.life These findings position KMO inhibition as a promising strategy to alleviate the neuropsychiatric burden in advanced CKD. acs.orgacs.org

Table 2: Effects of UPF-648 in a Murine Model of CKD-Associated Cognitive Impairment

| Parameter | Observation in CKD Model | Effect of UPF-648 Treatment | Reference |

|---|---|---|---|

| Behavioral | |||

| Motor Function | Impaired | Ameliorated | acs.org |

| Anxiety & Depression | Increased | Ameliorated | acs.org |

| Hippocampus-Dependent Memory | Impaired | Ameliorated | acs.org, acs.org |

| Biochemical | |||

| Plasma Quinolinic Acid (QA) | Elevated | Decreased | acs.org, acs.org |

| Interleukin-1-β (IL-1β) | Elevated | Reduced | acs.org |

Models of Cerebral Ischemia

Pharmacological inhibition of KMO has been shown to be neuroprotective in animal models of cerebral ischemia. nih.gov In the context of stroke, over-activation of the kynurenine pathway can contribute to secondary damage in the brain tissue surrounding the infarct. mdpi.com KMO inhibition is a strategy aimed at mitigating this damage by reducing the production of excitotoxic metabolites like QUIN, which are known to be elevated following ischemic events. mdpi.commdpi.com While specific studies focusing on UPF-648 are part of the broader research into KMO inhibitors, compounds such as Ro 61-8048 have been shown to decrease the infarct volume in experimental ischemia. mdpi.com The neuroprotective effect is attributed to shifting the metabolic balance towards the production of KYNA. mdpi.comfrontiersin.org

Research into Microglial Activation and Central Nervous System Inflammation

KMO is expressed in microglia, the resident immune cells of the central nervous system. nih.govgladstone.org During neuroinflammatory processes, the kynurenine pathway is often upregulated, leading to an increased production of neuroactive metabolites. mdpi.com KMO inhibition is therefore a direct strategy to modulate this inflammatory response.

Research has shown that KMO inhibitors can diminish the activation of microglia. frontiersin.org In a rat model of neuropathic pain, which involves significant neuroinflammatory components, the administration of UPF-648 was shown to be effective. frontiersin.orgmdpi.com Furthermore, in the previously mentioned CKD model, treatment with UPF-648 led to a reduction in the pro-inflammatory cytokine IL-1β, providing direct evidence of its anti-inflammatory effects. acs.org By blocking the production of 3-HK and QUIN, which can themselves perpetuate inflammatory cycles, UPF-648 helps to quell central nervous system inflammation.

Developmental Neurobiology Studies

The role of the kynurenine pathway during neurodevelopment has been explored using UPF-648. In one study, UPF-648 was administered to pregnant rats or mice near the end of gestation. medchemexpress.com This perinatal inhibition of KMO produced significant changes in the brains and livers of the offspring. medchemexpress.commedchemexpress.com

Specifically, the treatment led to large increases in the concentrations of L-kynurenine and the neuroprotective KYNA, coupled with reductions in 3-HK and QUIN in the neonatal rodents. rndsystems.comtocris.commedchemexpress.com This demonstrates that inhibiting KMO in the mother effectively shifts the metabolic profile in the developing offspring towards a more neuroprotective state. In a related experiment, rat pups that were born to UPF-648-treated mothers and then immediately subjected to neonatal asphyxia showed an even greater enhancement of brain KYNA levels. medchemexpress.commedchemexpress.com These findings suggest that perinatal KMO inhibition could be a potential strategy for protecting the developing brain against hypoxic-ischemic injury.

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| UPF-648 (sodium salt) | UPF-648 |

| Kynurenine 3-monooxygenase | KMO |

| L-kynurenine | Kynurenine |

| 3-hydroxykynurenine | 3-HK, 3-OH-KYN |

| Quinolinic acid | QUIN, QA |

| N-methyl-D-aspartate | NMDA |

| Kynurenic acid | KYNA |

| Kynurenine aminotransferase | KAT |

| Levodopa (B1675098) | L-DOPA |

| Interleukin-1-beta | IL-1β |

| Brain-derived neurotrophic factor | BDNF |

| Tropomyosin receptor kinase B | TRKB |

| cAMP-responsive element binding protein 1 | CREB1 |

| Ro 61-8048 |

Perinatal KMO Inhibition and Neurodevelopmental Implications

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals. nih.gov This pathway is a critical regulator of immune responses and neuronal function, containing several neuroactive metabolites. nih.gov A key enzymatic control point in this pathway is kynurenine 3-monooxygenase (KMO), which is predominantly expressed in microglia within the brain. frontiersin.org KMO catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid (QUIN). frontiersin.orgnih.gov An alternative branch of the pathway, governed by kynurenine aminotransferases (KATs), converts L-kynurenine into the neuroprotective agent kynurenic acid (KYNA). nih.gov Due to its pivotal position, inhibition of KMO presents a significant research strategy for modulating the balance between neurotoxic and neuroprotective arms of the KP, with profound implications for neurodevelopment. frontiersin.org

Preclinical research using the potent and selective KMO inhibitor, UPF-648, has provided crucial insights into the effects of modulating the kynurenine pathway during the sensitive perinatal period. nih.govnih.gov Studies in neonatal rodents demonstrate that acute inhibition of KMO effectively redirects cerebral KP metabolism toward the enhanced formation of neuroprotective KYNA. nih.govmedchemexpress.com

In one line of research, rat pups treated with UPF-648 shortly after birth exhibited substantial and prolonged increases in both cerebral and liver concentrations of L-kynurenine and KYNA for up to 24 hours post-administration. nih.gov Concurrently, the levels of the KMO-dependent metabolites, 3-HK and QUIN, were significantly decreased. nih.gov

Another experimental approach involved administering UPF-648 to pregnant rats and mice during the final day of gestation. nih.govmedchemexpress.com This prenatal intervention produced qualitatively similar biochemical changes in the brain and liver of the offspring, characterized by large increases in L-kynurenine and KYNA and marked reductions in 3-HK and QUIN. nih.govmedchemexpress.com These findings illustrate that KMO inhibition via UPF-648 can effectively alter the metabolic environment of the developing brain, regardless of whether the compound is administered directly to the neonate or maternally. nih.gov

The neurodevelopmental implications of these findings are centered on the potential for neuroprotection. The shift in the KP metabolic flux away from the production of the free radical generator 3-HK and the excitotoxin QUIN, and towards the neuroinhibitory agent KYNA, is a key outcome. nih.govnih.gov This is particularly relevant in the context of neonatal brain injury. In a significant finding, rat pups delivered by UPF-648-treated mothers and subsequently exposed to neonatal asphyxia showed a further enhancement of brain KYNA levels. nih.govmedchemexpress.com This suggests that perinatal KMO inhibition may bolster the brain's defenses against excitotoxic insults common in hypoxic-ischemic events.

These preclinical studies underscore the value of selective KMO inhibitors like UPF-648 as experimental tools. nih.gov They are instrumental in evaluating the long-term neurodevelopmental consequences of perinatal KP impairment and exploring potential therapeutic strategies for neuroprotection in newborns. nih.gov

Interactive Data Table: Biochemical Effects of Perinatal UPF-648 Administration in Rodents

| Study Focus | Animal Model | Administration Timepoint | Key Biochemical Changes (Brain and Liver) | Reference |

| Postnatal KMO Inhibition | Rat Pups | 10 minutes after birth | ▲ L-kynurenine, ▲ KYNA▼ 3-HK, ▼ QUIN | nih.gov |

| Prenatal KMO Inhibition | Pregnant Rats and Mice | Last day of gestation | ▲ L-kynurenine, ▲ KYNA▼ 3-HK, ▼ QUIN (in offspring) | nih.govmedchemexpress.com |

| Prenatal KMO Inhibition & Neonatal Asphyxia | Rat Pups from treated mothers | Last day of gestation | Further enhanced brain KYNA levels post-asphyxia | nih.govmedchemexpress.com |

Use the filters below to sort the data.

Interactive Data Table: Summary of Preclinical Perinatal Studies with UPF-648

| Research Finding | Implication | Animal Model | Reference |

| UPF-648 administration to neonatal rats significantly increases brain and liver KYNA while decreasing 3-HK and QUIN. | Demonstrates that acute postnatal KMO inhibition effectively shifts KP metabolism toward the neuroprotective branch in the developing brain. | Neonatal Rats | nih.gov |

| Maternal administration of UPF-648 during late gestation leads to similar metabolic shifts in the offspring's brain and liver. | Shows that maternal KMO inhibition can directly influence the neurochemical environment of the fetus and neonate. | Pregnant Rats and Mice | nih.govmedchemexpress.com |

| Pups from UPF-648 treated mothers show augmented brain KYNA levels when subjected to neonatal asphyxia. | Suggests a potential neuroprotective role for perinatal KMO inhibition against hypoxic-ischemic brain injury. | Neonatal Rats | nih.gov |

Use the filters below to sort the data.

Methodological Approaches in Upf 648 Sodium Salt Research

In Vitro Assay Systems for KMO Activity Assessment

The initial characterization of UPF-648 as a KMO inhibitor relied on precise in vitro systems designed to measure enzyme activity. These assays are crucial for determining the potency and selectivity of the compound. UPF-648 has been shown to be a potent KMO inhibitor with an IC₅₀ of 20 nM. medchemexpress.com It effectively blocks KMO activity at micromolar concentrations while being largely ineffective at inhibiting kynurenine (B1673888) aminotransferase (KAT) activity. medchemexpress.comglpbio.com

Spectrophotometric and Fluorometric Enzyme Assays

Fluorometric assays have been a key tool in elucidating the binding kinetics of UPF-648 to KMO. nih.gov Since KMO is a flavoprotein, containing a flavin adenine (B156593) dinucleotide (FAD) cofactor, its natural fluorescence can be monitored to detect ligand binding. nih.govmdpi.com In these assays, UPF-648 is titrated into a solution containing the KMO enzyme. nih.gov The binding of UPF-648 to the active site near the FAD cofactor perturbs the local environment, causing a measurable change in fluorescence emission. glpbio.comnih.gov

One common method involves exciting the FAD cofactor at a wavelength of 450 nm and monitoring the fluorescence emission at 520 nm. nih.gov The change in fluorescence intensity upon the addition of UPF-648 allows for the calculation of the dissociation constant (Kᵢ), which quantifies the inhibitor's binding affinity. nih.gov For instance, studies with a truncated Saccharomyces cerevisiae KMO, which is structurally very similar to human KMO, determined a Kᵢ of 74 nM for UPF-648 using this method. nih.govacs.org Furthermore, high-performance liquid chromatography (HPLC)-based assays have been used to confirm that the enzyme preparation generates authentic 3-hydroxykynurenine (3-HK) and that this production is inhibited by UPF-648. nih.gov

| Assay Type | Methodology | Key Findings | Reference |

| Fluorometric Assay | Ligand perturbation of FAD fluorescence. Titration of UPF-648 into KMO solution. | Determined binding affinity (Kᵢ) of UPF-648 for KMO. | nih.gov |

| HPLC-Based Assay | Measures the conversion of L-kynurenine to 3-hydroxykynurenine. | Confirmed inhibition of authentic 3-HK production by UPF-648. | nih.gov |

| RapidFire Mass Spectrometry (RF-MS) | High-throughput direct measurement of substrate (L-kynurenine) and product (3-HK). | Used for large-scale screening of KMO inhibitors. | researchgate.netnih.gov |

Radiometric Assays for Metabolite Conversion

Radiometric assays provide a highly sensitive method for tracking the conversion of substrates into products. In the context of KMO research, these assays typically use radiolabeled L-kynurenine to measure the formation of its metabolites. A common substrate is L-[³H]kynurenine. nih.govnih.gov

One established protocol involves monitoring the de novo synthesis of kynurenic acid (KYNA), 3-HK, and quinolinic acid (QUIN) following the injection of [³H]-kynurenine. nih.gov This method was applied in vivo where rats were bilaterally injected with both 0.1 mM UPF-648 and [³H]-kynurenine. medchemexpress.comglpbio.com The analysis of tissue samples subsequently reveals the concentration of radiolabeled metabolites, allowing for a direct measurement of KMO inhibition. In these studies, UPF-648 significantly reduced the neosynthesis of ³H-3-HK and ³H-QUIN. medchemexpress.comnih.gov This technique is sensitive enough to measure enzyme kinetics and has been fundamental in quantifying the inhibitory effect of UPF-648 on the kynurenine pathway. nih.gov

| Radiolabeled Substrate | Assay Principle | Effect of UPF-648 | Reference |

| L-[³H]kynurenine | Measures the formation of radiolabeled metabolites (3-HK, QUIN). | Significantly reduced the de novo synthesis of ³H-3-HK and ³H-QUIN. | medchemexpress.comglpbio.comnih.gov |

In Vivo Experimental Paradigms in Animal Models

To understand the physiological consequences of KMO inhibition by UPF-648, researchers have utilized various animal models, including mice, rats, and gerbils. nih.govnih.govsemanticscholar.org These studies are essential for evaluating how the biochemical effects observed in vitro translate to a complex living system.

Administration Protocols (e.g., Intrastriatal, Systemic)

The administration route of UPF-648 in animal models is chosen based on the specific research question, with protocols ranging from direct brain infusions to systemic delivery.

Intrastriatal Administration: For studies focusing on the direct effects within the brain, UPF-648 has been administered via intrastriatal injections. In rats, bilateral injections of 0.1 mM UPF-648 dissolved in phosphate-buffered saline (PBS) were used to study its impact on local kynurenine pathway metabolism. medchemexpress.comglpbio.comnih.gov This localized delivery ensures that the observed effects are due to KMO inhibition within the targeted brain region.

Systemic Administration: To assess the effects of UPF-648 on the entire organism and its potential to influence both central and peripheral systems, various systemic routes have been used.

Intraperitoneal (i.p.) injection: This is a common method for systemic delivery. For example, pregnant rats and mice were administered UPF-648 at 50 mg/kg to study the effects on their offspring. medchemexpress.comglpbio.com

Intrathecal (i.t.) injection: In a rat model of neuropathic pain, UPF-648 was dissolved in 50% DMSO and administered via i.t. injections to target the spinal cord. nih.gov

Oral Administration (Gavage): In studies involving gerbils and mice, UPF-648 has been administered orally to evaluate its systemic bioavailability and effects. nsf.govijbs.com

| Administration Route | Animal Model | Vehicle | Purpose | Reference |

| Intrastriatal | Rat | Phosphate-Buffered Saline (PBS) | Study local brain metabolism. | medchemexpress.comglpbio.comnih.gov |

| Intraperitoneal (i.p.) | Rat, Mouse | Not specified | Systemic effects, developmental studies. | medchemexpress.comglpbio.com |

| Intrathecal (i.t.) | Rat | 50% Dimethyl Sulfoxide (DMSO) | Target the spinal cord in pain models. | nih.gov |

| Oral (Gavage) | Gerbil, Mouse | Normal Saline | Assess systemic and central effects after oral delivery. | nsf.govijbs.com |

Brain and Peripheral Tissue Collection and Preparation

Following administration of UPF-648, meticulous collection and preparation of tissues are performed to analyze changes in metabolite levels and gene expression.

Tissues Collected: A wide range of tissues are harvested, including the brain (with specific regions like the hippocampus and striatum often isolated), spinal cord, dorsal root ganglia (DRG), liver, and kidney. medchemexpress.comnih.govneuroservice.com Blood is also collected to obtain plasma and serum, and urine is sampled for a comprehensive metabolic picture. ijbs.com

Sample Preparation: To preserve the integrity of biological molecules, specific protocols are followed. Tissues designated for RNA analysis are often placed in a stabilization reagent like RNAlater and stored at -70°C. nih.gov For metabolite analysis, organs are typically washed with normal saline to remove blood contamination and then flash-frozen or stored at -80°C. ijbs.com Blood samples are processed to separate plasma or serum, which are then stored at -80°C until analysis by methods such as liquid chromatography-mass spectrometry (LC/MS). ijbs.com

Behavioral Phenotyping and Cognitive Assessments in Animal Models

A critical component of in vivo research is to determine if KMO inhibition by UPF-648 can alter behavior and cognitive function, particularly in disease models.

Neuropathic Pain Models: In rat models of chronic constriction injury, behavioral tests for pain sensitivity are employed. The von Frey test is used to measure mechanical allodynia (pain response to a non-painful stimulus), and the cold plate test is used to assess thermal hypersensitivity. nih.gov Studies have shown that UPF-648 administration can significantly diminish these pain-related behaviors. nih.gov

Cognitive and Motor Function Models: In a mouse model of chronic kidney disease, which is associated with cognitive impairment, a battery of behavioral tests was used. acs.org Treatment with UPF-648 was found to ameliorate motor dysfunction, anxiety, depression-like behaviors, and hippocampus-dependent memory deficits. acs.org These assessments likely involve standard tests such as the open field test for locomotor activity and anxiety, the forced swim test for depressive-like behavior, and the Morris water maze for spatial learning and memory. acs.orgcyagen.commdpi.com

Neurodegenerative Disease Models: In a Drosophila melanogaster (fruit fly) model of Huntington's disease, UPF-648 was shown to mitigate disease-relevant phenotypes, providing genetic evidence for the protective effects of KMO inhibition. mdpi.com

| Animal Model | Behavioral Test | Function Assessed | Observed Effect of UPF-648 | Reference |

| Rat (Neuropathic Pain) | von Frey Test | Mechanical Sensitivity | Reduced hypersensitivity. | nih.gov |

| Rat (Neuropathic Pain) | Cold Plate Test | Thermal Sensitivity | Reduced hypersensitivity. | nih.gov |

| Mouse (Chronic Kidney Disease) | Various (e.g., Open Field, Morris Water Maze) | Motor function, anxiety, depression, memory | Ameliorated characteristic impairments. | acs.org |

| Drosophila (Huntington's Disease) | Phenotypic analysis | Disease-relevant phenotypes | Mitigated disease phenotypes. | mdpi.com |

Biochemical and Analytical Techniques for Metabolite Quantification

Investigating the impact of UPF-648 requires precise measurement of metabolites within the kynurenine pathway. UPF-648 inhibits KMO, the enzyme that converts L-kynurenine to 3-hydroxykynurenine (3-HK). nih.govnih.gov This inhibition is expected to decrease 3-HK levels while potentially increasing the substrate, L-kynurenine, and consequently, metabolites in the alternate pathway branch, such as kynurenic acid (KYNA).

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the quantitative analysis of kynurenine pathway metabolites in biological samples. tandfonline.comnih.govtandfonline.com This powerful analytical method offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple kynurenines even at low concentrations in complex matrices like plasma, cerebrospinal fluid (CSF), and cell culture media. nih.govjove.com

In the context of UPF-648 research, LC-MS is employed to quantify the changes in metabolite concentrations following KMO inhibition. The method typically involves protein precipitation to prepare the sample, followed by chromatographic separation and detection by mass spectrometry. jasem.com.tr Electrospray ionization (ESI) in positive mode is frequently used as it provides excellent sensitivity for key metabolites. tandfonline.com Validated LC-MS/MS methods can accurately measure tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, providing a detailed profile of the metabolic shifts induced by UPF-648. nih.govtandfonline.com

| Metabolite | Abbreviation | Role in Pathway | Expected Change with UPF-648 |

|---|---|---|---|

| L-Tryptophan | TRP | Initial Precursor | Indirectly Affected |

| L-Kynurenine | KYN | Substrate for KMO and KATs | Increase |

| 3-Hydroxykynurenine | 3-HK | Product of KMO Activity | Decrease |

| Kynurenic Acid | KYNA | Product of KAT Activity | Increase |

| Quinolinic Acid | QUIN | Downstream of 3-HK | Decrease |

Radiotracing provides a dynamic, in vivo assessment of metabolic pathway activity. This method was critically used to demonstrate the specific and selective action of UPF-648 on the kynurenine pathway in the rat brain. nih.govnih.gov The technique involves the local administration of a radiolabeled precursor, such as ³H-kynurenine, followed by the measurement of newly synthesized radiolabeled metabolites. nih.gov

A key study utilized this approach to monitor the de novo synthesis of KYNA, 3-HK, and quinolinic acid (QUIN). The results showed that UPF-648 selectively inhibited the KMO branch of the pathway. nih.govnih.gov In naïve rats, UPF-648 administration significantly reduced the formation of ³H-3-HK and its downstream product ³H-QUIN, without altering the synthesis of ³H-KYNA. nih.gov This methodology provided definitive evidence of a functional segregation between the two main branches of cerebral kynurenine metabolism and confirmed UPF-648's precise mechanism of action in a living system. nih.gov

| Metabolite (from ³H-Kynurenine) | Effect of UPF-648 Administration | Reference |

|---|---|---|

| ³H-3-Hydroxykynurenine (3-HK) | -64% | nih.gov |

| ³H-Kynurenic Acid (KYNA) | No significant change | nih.gov |

| ³H-Quinolinic Acid (QUIN) | Significant decrease | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

Structural and Computational Biology Methods

Understanding the molecular interactions between UPF-648 and KMO is crucial for interpreting its inhibitory activity and for designing improved second-generation inhibitors.

To visualize the inhibitor-enzyme interaction, the KMO protein must be produced in large quantities and crystallized. Initial efforts to express and purify full-length human KMO using baculovirus in insect cells were met with challenges, including low expression yields and protein instability, which precluded crystallization. nih.gov

To overcome these obstacles, researchers turned to a homologous protein, KMO from the yeast Saccharomyces cerevisiae, which shares significant sequence identity (38%) and similarity (51%) with human KMO. nih.gov Expression of the full-length yeast KMO yielded a stable, proteolytically cleaved fragment that was successfully purified. nih.gov This protein fragment was then co-crystallized with UPF-648, leading to the determination of the first crystal structure of KMO in complex with a tight-binding inhibitor. nih.govmdpi.com This structure revealed that UPF-648 binds in the active site, close to the flavin adenine dinucleotide (FAD) cofactor, thereby preventing the substrate from binding. medchemexpress.comnih.gov

The crystal structure of the yeast KMO:UPF-648 complex is an invaluable asset for computational drug design. nih.govmdpi.com This high-resolution structural data provides a precise template for structure-based virtual screening and ligand docking. These computational methods allow researchers to screen vast libraries of chemical compounds in silico to identify new molecules that are predicted to bind to the KMO active site. preprints.orgtandfonline.com

Ligand docking algorithms place potential inhibitors into the KMO binding pocket and calculate a score based on how well they fit and the non-covalent interactions they form. nih.gov This process can identify novel chemical scaffolds for KMO inhibition. Furthermore, the existing KMO:UPF-648 structure can be used to guide the rational design of UPF-648 analogs with improved properties, such as enhanced potency or the ability to cross the blood-brain barrier, a known limitation of the parent compound. nih.govmdpi.com

Site-directed mutagenesis is a technique used to substitute specific amino acids in a protein to probe their functional importance. In the context of UPF-648 research, this method was essential for validating the yeast KMO structure as an accurate model for human KMO. nih.gov

The crystal structure identified key amino acid residues in the yeast KMO active site that interact directly with UPF-648, such as Arginine 83 and Tyrosine 97, which bind the inhibitor's carboxylate group. nih.gov By mutating the corresponding residues in human KMO and performing functional assays, researchers confirmed that the active site architecture and the binding mode of UPF-648 are "essentially identical" in both the yeast and human enzymes. medchemexpress.comnih.gov This validation is critical, as it confirms that insights gained from the yeast KMO structure can be confidently applied to the design of inhibitors targeting human KMO for therapeutic purposes. nih.gov

Challenges of Blood-Brain Barrier Penetration for CNS Applications of UPF-648 (Sodium Salt)

A primary obstacle for the use of UPF-648 in treating central nervous system (CNS) disorders is its limited ability to cross the blood-brain barrier (BBB). nih.govmdpi.com The efficacy of many KMO inhibitors in neurodegenerative diseases has been hampered by their poor brain permeability. nih.govresearchgate.net This is a critical issue because direct inhibition of KMO within the CNS is believed to be more effective for treating neurological conditions, as it would simultaneously decrease the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) while increasing the neuroprotective kynurenic acid (KYNA) directly within the brain. nih.gov

Despite its poor BBB penetration, research suggests that peripherally acting KMO inhibitors like UPF-648 can still exert effects on the CNS. frontiersin.orgnih.gov By inhibiting KMO in the periphery, these compounds can increase the systemic levels of L-kynurenine. researchgate.net Since L-kynurenine can be transported across the BBB, it can then be converted into the neuroprotective KYNA within the brain. nih.govnih.gov Nevertheless, the development of KMO inhibitors that can directly access the brain remains a major goal to maximize therapeutic potential for CNS disorders. nih.gov The polar nature of many KMO inhibitors, often containing a carboxylic acid group essential for binding, contributes to their low BBB permeability. researchgate.netfrontiersin.org

Strategies for the Development of Next-Generation KMO Inhibitors with Improved Pharmacokinetic Properties

Overcoming the challenge of poor BBB penetration is a key focus in the development of new KMO inhibitors. Several strategies are being employed to create next-generation compounds with better pharmacokinetic profiles for CNS applications.

Structure-Based Drug Design: The successful crystallization of Saccharomyces cerevisiae KMO in complex with UPF-648 has provided a crucial template for structure-based drug design. nih.govmdpi.comresearchgate.net Since the active site architecture is highly conserved between yeast and human KMO, this structural information allows for the rational design and virtual screening of new inhibitors with modifications aimed at improving brain permeability while maintaining high affinity for the target enzyme. nih.govmdpi.comnih.gov

Prodrug Strategies: A promising approach involves creating prodrugs, which are inactive compounds that are metabolized into the active inhibitor in vivo. nih.gov This strategy can improve BBB penetration by masking the polar groups responsible for poor permeability, such as the carboxylate group on many KMO inhibitors. nih.gov Esterification of the carboxyl group is one such method that has been shown to improve the brain-to-blood ratio of a KMO inhibitor. nih.govnih.gov The compound JM6, derived from the KMO inhibitor Ro 61-8048, was initially developed as a prodrug to enhance efficacy. nih.gov

Modification of Physicochemical Properties: Altering the lipophilicity and polarity of molecules is a fundamental strategy to enhance BBB permeability. mdpi.commdpi.com This can involve chemical modifications, such as halogenation, to increase the molecule's ability to cross the lipid-rich BBB. mdpi.com The goal is to design small molecules that possess the optimal balance of properties for cell permeability, metabolic stability, and high receptor activity. gladstone.org

These efforts have led to the development of novel inhibitors like CHDI-340246 and Ro 61-8048, which have been instrumental in preclinical studies, and second-generation inhibitors with enhanced BBB permeability are showing promise. researchgate.netnih.gov

Table 1: Examples of KMO Inhibitors and Developmental Strategies

| Inhibitor | Developmental Strategy/Key Feature | Impact on Kynurenine Pathway | Reference |

|---|---|---|---|

| UPF-648 | Substrate analogue; used in crystal structure determination to enable structure-based design. Poor BBB penetration. | Decreases 3-HK and QUIN; may increase KYNA. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Ro 61-8048 | High-affinity inhibitor; poor BBB permeability. Peripheral inhibition increases central KYNA. | Increases brain KYNA levels by 7.5-fold to over 10-fold in animal models. nih.govnih.gov | nih.govnih.gov |

| JM6 | Prodrug derived from Ro 61-8048. | Shown to be efficacious in an Alzheimer's mouse model despite not crossing the BBB. nih.govfrontiersin.org | nih.govfrontiersin.org |

| CHDI-340246 | Novel inhibitor. | Markedly increases brain KYNA levels (up to 60-fold in rats). nih.gov | nih.gov |

| Compound 1 (Prodrug) | Prodrug strategy to enhance brain penetration. | Releases active inhibitor in both blood and brain, achieving a maximal brain:blood ratio of 3.22 at 15 min. nih.gov | nih.gov |

Investigation of Combination Therapies Involving KMO Inhibition

Combining KMO inhibitors with other therapeutic agents is an emerging strategy to enhance efficacy and address complex disease mechanisms. Preclinical studies have shown promise for several combination approaches:

In Oncology: In the context of cancer, KMO inhibition can modulate the tumor microenvironment. patsnap.com Studies in multiple myeloma models have shown that combining the KMO inhibitor Ro 61-8048 with an anti-PD-L1 antibody resulted in superior anti-cancer effects compared to either treatment alone. frontiersin.org This suggests that KMO inhibition can enhance the efficacy of immune checkpoint inhibitors. frontiersin.org

In Neurodegenerative Diseases: In a monkey model of Parkinson's disease, the combination of a KMO inhibitor with levodopa (B1675098) was found to reduce the severity of dyskinesias. mdpi.com Furthermore, combining a KMO inhibitor with KYNA supplementation showed a neuroprotective effect in a mouse model of Parkinson's disease. mdpi.com

Targeting Multiple Pathway Points: Another potential strategy is to combine KMO inhibitors with inhibitors of other enzymes in the tryptophan metabolism pathway, such as indoleamine 2,3-dioxygenase (IDO), to more effectively modulate the production of neuroactive and immunomodulatory metabolites. mdpi.com

These investigations highlight the potential for KMO inhibitors to be used as part of a multi-pronged therapeutic regimen, tailored to the specific pathology being treated.

Unexplored Research Avenues and Novel Therapeutic Opportunities beyond Neurodegeneration

While much of the focus on KMO inhibition has been on neurodegenerative diseases like Huntington's and Alzheimer's, research is revealing its therapeutic potential across a wide spectrum of other conditions. researchgate.netpatsnap.com

Cancer: Dysregulated tryptophan metabolism is linked to various cancers, where it can promote tumor growth and immune evasion. nih.gov KMO is upregulated in some cancers, and its inhibition has been shown to activate dendritic cells and enhance T-cell and NK-cell mediated anti-tumor activity, making it a target for cancer immunotherapy, potentially in combination with checkpoint inhibitors. patsnap.comfrontiersin.orgnih.gov

Inflammatory and Autoimmune Diseases: The kynurenine pathway plays a key role in immune regulation. mdpi.com KMO inhibitors are being investigated for inflammatory disorders, as they can shift the balance from pro-inflammatory metabolites towards anti-inflammatory ones. mdpi.com This has potential applications in conditions like multiple sclerosis. patsnap.com

Infectious Diseases: KMO inhibition has shown promise in models of infectious diseases. In SIV-infected macaques, the KMO inhibitor CHDI-340246 prevented increases in downstream neurotoxic metabolites and improved clinical outcomes. mdpi.comaai.org KMO inhibitors have also been shown to be beneficial in animal models of malaria and African trypanosomiasis. mdpi.commdpi.com

Chronic Kidney Disease (CKD): Recent studies have linked kynurenine pathway metabolites to the neurological complications of CKD. acs.org In a mouse model of CKD, treatment with UPF-648 attenuated motor dysfunction, anxiety, depression, and memory impairment by decreasing plasma quinolinic acid levels and upregulating neuronal survival pathways in the hippocampus. acs.org

Neuropathic Pain: KMO has been identified as a novel pharmacological target for treating neuropathy. frontiersin.org In a rat model, the administration of UPF-648 diminished the development of pain hypersensitivity, indicating the role of the kynurenine pathway in pain pathology. frontiersin.org

Psychiatric Disorders: Altered tryptophan metabolism and elevated levels of pro-inflammatory cytokines are observed in depression. patsnap.com By rebalancing kynurenine pathway metabolites, KMO inhibitors represent a potential therapeutic strategy for depression and other psychiatric disorders. patsnap.com

Table 2: Potential Therapeutic Applications of KMO Inhibition Beyond Neurodegeneration

| Disease Area | Rationale for KMO Inhibition | Key Findings/Potential | Reference(s) |

|---|---|---|---|

| Cancer | KMO is upregulated in some tumors; its inhibition can enhance anti-tumor immunity. | Combination with anti-PD-L1 shows superior efficacy in a multiple myeloma model. frontiersin.org | patsnap.comfrontiersin.orgnih.gov |

| Infectious Diseases (SIV, Malaria) | KMO inhibition can prevent increases in pathogenic KP metabolites and reduce inflammation. | KMO inhibitor CHDI-340246 improved clinical outcomes in SIV-infected macaques. mdpi.comaai.org Prevents ataxia and mortality in a mouse model of malaria. mdpi.com | mdpi.commdpi.comaai.org |

| Chronic Kidney Disease (CKD) | KP metabolites are linked to CNS complications in CKD. | UPF-648 attenuated psychomotor and cognitive impairment in a CKD mouse model. acs.org | acs.org |

| Neuropathic Pain | KP enzymes, including KMO, are upregulated in pain models. | UPF-648 diminished hypersensitivity in a rat model of neuropathic pain. frontiersin.org | frontiersin.org |

| Psychiatric Disorders | Imbalances in KP metabolites are linked to depression. | KMO inhibition offers a potential mechanism to rebalance (B12800153) neuroactive metabolites. patsnap.com | patsnap.com |

Integration of UPF-648 (Sodium Salt) Research into Broader Understanding of Tryptophan Metabolism Dysregulation

Research on UPF-648 and other KMO inhibitors is fundamental to a broader understanding of how dysregulation of the kynurenine pathway contributes to human disease. KMO sits (B43327) at a critical branching point in this pathway, determining whether L-kynurenine is converted into the neuroprotective KYNA or channeled towards the production of the free-radical generator 3-HK and the excitotoxin QUIN. nih.govresearchgate.netle.ac.uk

The use of selective inhibitors like UPF-648 allows researchers to pharmacologically dissect the pathway and clarify the distinct roles of its various metabolites. frontiersin.org For instance, studies using UPF-648 have demonstrated that inhibiting KMO can decrease the production of 3-HK and QUIN while increasing KYNA, providing direct evidence for the pathway's shift and its downstream consequences. frontiersin.orgfrontiersin.org

One of the most significant insights from this research is the interplay between peripheral and central kynurenine metabolism. The finding that peripheral KMO inhibition with a non-BBB-penetrant compound like UPF-648 or Ro 61-8048 can lead to increased KYNA levels in the brain has profound implications. nih.govfrontiersin.orgnih.gov It highlights that therapeutic modulation of the kynurenine pathway does not necessarily require drugs that act directly within the CNS. frontiersin.orgnih.gov This understanding expands the strategies available for treating CNS disorders and underscores the systemic nature of tryptophan metabolism dysregulation.

Ultimately, research on UPF-648 contributes to a more nuanced view of the kynurenine pathway's role in health and disease, moving beyond neurodegeneration to encompass immunology, oncology, and metabolic disorders. patsnap.comnih.gov This integrated knowledge is crucial for identifying new therapeutic targets and developing personalized medicine approaches based on an individual's metabolic profile. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of UPF-648 (Sodium Salt)

| Property | Value | Source |

| Molecular Formula | C₁₁H₇Cl₂NaO₃ | vulcanchem.com |

| Molecular Weight | 281.07 g/mol | vulcanchem.com |

| Target Enzyme | Kynurenine (B1673888) 3-monooxygenase (KMO) | vulcanchem.com |

| Solubility | >10 mM in aqueous buffers | vulcanchem.com |

Table 2: In Vitro Inhibition Data for UPF-648

| Parameter | Value | Source |

| IC₅₀ (KMO) | 20 nM | axonmedchem.commedchemexpress.com |

| % KMO Inhibition (at 1 µM) | ~81% | medchemexpress.comglpbio.com |

| Effect on KAT activity | Ineffective at blocking | medchemexpress.commedchemexpress.com |

Table 3: In Vivo Effects of UPF-648 in Rat Striatum (Neuron-depleted)

| Metabolite | Change | Source |

| 3-Hydroxykynurenine (3-HK) | ↓ 77% | |

| Quinolinic Acid (QUIN) | ↓ 66% | |

| Kynurenic Acid (KYNA) | ↑ 27% |

Q & A

Q. What is the mechanism of action of UPF-648 sodium salt as a kynurenine 3-monooxygenase (KMO) inhibitor?

UPF-648 sodium salt selectively inhibits KMO, a key enzyme in the kynurenine pathway that converts kynurenine (KYN) to 3-hydroxykynurenine (3-HK). It achieves 81% inhibition at 1 µM concentration and does not interfere with kynurenine aminotransferase (KAT) activity, preserving the neuroprotective metabolite kynurenic acid (KYNA) . Structural studies reveal that UPF-648 binds to the conserved ligand-binding domain of KMO, interacting with residues Arg83 and Tyr97 near the FAD cofactor .

Q. How is UPF-648 synthesized, and what methods ensure its enantiomeric purity?

UPF-648 is synthesized via a chiral RhIII-catalyzed enantioselective cyclopropanation reaction. The final product is purified using recrystallization (toluene/hexane, 1:1) and validated via chiral HPLC (Chiralpak IC column, hexane:isopropanol 95:05). This process achieves >98% enantiomeric purity, confirmed by HRMS and NMR spectroscopy .

Q. What experimental assays are used to validate UPF-648's efficacy in vitro and in vivo?

- In vitro : Measure KMO inhibition via LC-MS quantification of 3-HK reduction and monitor cell viability (e.g., OGD-induced cardiomyocyte injury assays using LDH release as a marker) .

- In vivo : Assess myocardial ischemia protection by histological analysis (e.g., mitochondrial ultrastructure via TEM) and serum biomarkers (BNP, TNF-α, MDA) in MI mice. For neuroprotection, quantify brain KYNA/3-HK ratios and striatal quinolinic acid (QUIN) toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of UPF-648 on KYNA levels?

Studies report conflicting results: UPF-648 increased brain KYNA by 10-fold in some models but showed no significant change in others . To address this:

Q. How can UPF-648's poor blood-brain barrier (BBB) penetrability be mitigated for CNS studies?

UPF-648 has limited BBB penetration due to its polar carboxylic acid group. Strategies include:

Q. Why does UPF-648 exhibit divergent outcomes in myocardial ischemia vs. neurodegenerative models?

In myocardial ischemia, UPF-648 reduces oxidative stress (MDA, NO) and preserves mitochondrial fusion/fission . In neurodegeneration, it modulates the neurotoxic QUIN/KYNA balance. Divergent effects may arise from tissue-specific KMO isoform expression or differential metabolite flux. Validate using tissue-specific KMO knockout models .